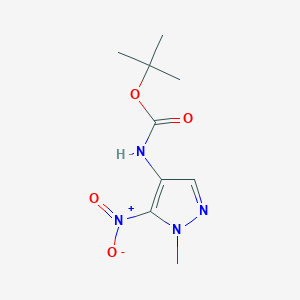

tert-butyl (1-methyl-5-nitro-1H-pyrazol-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-methyl-5-nitropyrazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c1-9(2,3)17-8(14)11-6-5-10-12(4)7(6)13(15)16/h5H,1-4H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSDUMAXZXKPGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N(N=C1)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis of tert-butyl (1-methyl-5-nitro-1H-pyrazol-4-yl)carbamate universally begins with 1-methyl-1H-pyrazol-5-amine (CAS 930-36-9). This precursor undergoes sequential modifications:

-

Nitration : Introduction of the nitro group at position 5 via mixed-acid nitration (HNO₃/H₂SO₄) or acetyl nitrate.

-

Carbamate Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of bases like DMAP or triethylamine.

Regioselectivity in nitration is critical, as competing reactions can yield the 3-nitro isomer. Studies demonstrate that steric effects from the methyl group at position 1 direct nitration to position 5 with >85% selectivity when using fuming nitric acid at 0–5°C.

Comparative Analysis of Nitration Methodologies

Table 1 summarizes three validated nitration protocols:

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Mixed-Acid Nitration | HNO₃ (90%), H₂SO₄, 0°C, 2 h | 78 | 95 | Cost-effective, scalable |

| Acetyl Nitrate | Ac₂O, HNO₃, CH₂Cl₂, −10°C, 1 h | 82 | 98 | Improved regioselectivity |

| Solid-Supported | Claycop®, 25°C, 4 h | 65 | 90 | Simplified workup, mild conditions |

The acetyl nitrate method, despite requiring stringent temperature control, provides superior regioselectivity due to moderated nitronium ion generation. Solid-supported nitration (e.g., Claycop®) offers operational simplicity but suffers from lower yields.

Carbamate Protection Strategies

Boc Protection Under Basic Conditions

Post-nitration, the amine group at position 4 is protected using Boc₂O. Optimal conditions involve:

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

-

Base : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

This step achieves >90% conversion, with residual starting material removed via aqueous extraction (10% citric acid followed by saturated NaHCO₃).

Alternative Protecting Groups and Their Limitations

While Boc predominates, other groups (Fmoc, Cbz) have been explored:

-

Fmoc : Requires deprotection with piperidine, incompatible with nitro groups.

-

Cbz : Hydrogenolysis risks reducing the nitro moiety.

Thus, Boc remains the optimal choice for stability under both acidic (TFA) and basic conditions.

Purification and Characterization

Crystallization vs. Chromatography

Crude product purity ranges from 85–90%, necessitating purification:

-

Crystallization : Ethyl acetate/hexane (1:3) yields needle-like crystals (mp 142–144°C).

-

Column Chromatography : Silica gel (hexane/EtOAc 4:1) recovers 95% pure product but adds cost.

X-ray diffraction confirms the molecular structure, with NOESY NMR verifying regiochemistry.

Spectroscopic Data Consistency

Key spectral markers across studies include:

Discrepancies in reported melting points (142–144°C vs. 138–140°C) suggest polymorphism or solvent-of-crystallization effects.

Scale-Up Considerations and Industrial Adaptations

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-methyl-5-nitro-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The carbamate group can be substituted under acidic or basic conditions to introduce different functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Acids or bases, depending on the desired substitution.

Major Products

Reduction: Tert-butyl (1-methyl-5-amino-1H-pyrazol-4-yl)carbamate.

Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1-methyl-5-nitro-1H-pyrazol-4-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

In medicinal chemistry, this compound can be used in the development of new pharmaceuticals. The nitro group can be reduced to an amino group, which can then be further modified to create bioactive molecules.

Industry

In the industry, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings that require the unique reactivity of the pyrazole ring and carbamate group.

Mechanism of Action

The mechanism of action of tert-butyl (1-methyl-5-nitro-1H-pyrazol-4-yl)carbamate depends on its application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, leading to a biological effect. The nitro group can be involved in redox reactions, while the carbamate group can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s pyrazole ring, nitro group, and Boc protection distinguish it from analogs. Key comparisons include:

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups : The nitro group in the target compound may increase electrophilicity at the pyrazole ring compared to hydroxyl or methoxy substituents in cyclopentyl analogs .

- Heteroaromatic Complexity : Example 75 () incorporates a fused pyrazolo-pyrimidine system, likely enhancing binding affinity in biological targets compared to simpler pyrazoles .

Key Observations :

- Synthetic Routes : The target compound likely employs Boc protection similar to cyclopentyl analogs () and cross-coupling strategies seen in Example 75 () .

- Thermal Stability : The nitro group may lower the melting point compared to hydroxylated analogs due to reduced hydrogen bonding (cf. on H-bonding patterns) .

Biological Activity

tert-butyl (1-methyl-5-nitro-1H-pyrazol-4-yl)carbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various applications in the field of drug development.

Synthesis

The synthesis of this compound generally involves several key steps, including:

- Nitrosation : Starting with 1-methyl-1H-pyrazol-4-amine, the compound undergoes nitrosation to introduce the nitro group at position 5.

- Reduction : The nitro group can be reduced to an amino group.

- Esterification : The amino group is then esterified to form the carbamate.

- Protection and Condensation : The amino group is protected using tert-butyl chloroformate, followed by condensation to yield the final product.

This synthetic pathway allows for the production of high-purity compounds suitable for biological evaluation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to various biological effects such as enzyme inhibition or receptor modulation.

Anticancer Properties

Research has indicated that compounds containing a pyrazole structure exhibit notable anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit microtubule assembly and induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) at micromolar concentrations .

Case Studies

Several studies have evaluated the efficacy of pyrazole derivatives in cancer treatment:

These findings suggest that this compound and its analogs could serve as promising candidates for further development as anticancer agents.

Additional Biological Activities

Beyond anticancer effects, pyrazole derivatives have been studied for their antibacterial, anti-inflammatory, and antiviral properties. For example, certain pyrazole compounds have demonstrated effectiveness against various bacterial strains and have shown potential in modulating inflammatory responses .

Q & A

Q. What strategies address low reproducibility in biological assays?

- Troubleshooting :

- Purity Verification : HPLC-MS to confirm >95% purity; remove trace solvents (e.g., DCM) via lyophilization.

- Solubility Optimization : Use co-solvents (e.g., DMSO:PBS) to prevent aggregation in aqueous media .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.